molecular formula C17H23NO4S B15107786 [(4-Butoxynaphthyl)sulfonyl](2-hydroxypropyl)amine

[(4-Butoxynaphthyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B15107786
M. Wt: 337.4 g/mol
InChI Key: NALZZEUYOWMHML-UHFFFAOYSA-N
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Description

(4-Butoxynaphthyl)sulfonylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyl group substituted with a butoxy group and a sulfonyl group, which is further linked to a hydroxypropylamine moiety. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene derivative, which undergoes sulfonation to introduce the sulfonyl group. This is followed by the alkylation of the naphthyl sulfonyl compound with butyl bromide to introduce the butoxy group. The final step involves the reaction of the intermediate with 2-hydroxypropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of (4-Butoxynaphthyl)sulfonylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxynaphthyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

(4-Butoxynaphthyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The hydroxypropylamine moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxynaphthyl)sulfonylamine
  • (4-Ethoxynaphthyl)sulfonylamine
  • (4-Propoxynaphthyl)sulfonylamine

Uniqueness

(4-Butoxynaphthyl)sulfonylamine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different solubility, stability, and reactivity profiles.

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

4-butoxy-N-(2-hydroxypropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO4S/c1-3-4-11-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)18-12-13(2)19/h5-10,13,18-19H,3-4,11-12H2,1-2H3

InChI Key

NALZZEUYOWMHML-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O

Origin of Product

United States

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